H-Tyr-AMC

Vue d'ensemble

Description

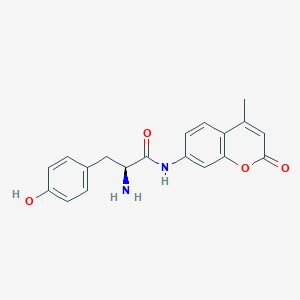

L-Tyrosine 7-amido-4-methylcoumarin is a synthetic compound with the molecular formula C19H18N2O4 and a molecular weight of 338.36 g/mol . It is a derivative of L-tyrosine and 7-amido-4-methylcoumarin, combining the properties of both molecules. This compound is primarily used in biochemical research as a substrate for enzyme assays, particularly for aminopeptidases .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

L-Tyrosine 7-amido-4-methylcoumarin is a derivative that combines the amino acid L-tyrosine with the fluorescent moiety 7-amido-4-methylcoumarin. Its primary mechanism of action involves serving as a substrate for proteolytic enzymes, particularly aminopeptidases. The compound is known to interact with the proteasome, affecting the ubiquitin-proteasome pathway crucial for protein degradation in cells .

Chemistry

In chemical assays, L-Tyrosine 7-amido-4-methylcoumarin is utilized as a fluorescent probe to detect enzyme activity. Its fluorescence allows researchers to quantify the activity of various enzymes, making it an essential tool in enzymology .

Biology

The compound is extensively used in enzyme kinetics studies, particularly to investigate the activity of aminopeptidases and other proteolytic enzymes. It has been shown to provide insights into substrate specificity and reaction rates under varying conditions .

Case Study: Proteasomal Activity Analysis

A study demonstrated that L-Tyrosine 7-amido-4-methylcoumarin could effectively measure proteasomal activity in cellular extracts. The degradation rates of substrates were compared across different pH levels, revealing significant differences in proteolytic efficiency based on substrate modification .

Medicine

In drug discovery, L-Tyrosine 7-amido-4-methylcoumarin is employed to screen for enzyme inhibitors that may serve as potential therapeutic agents. Its ability to fluoresce upon cleavage makes it an ideal candidate for high-throughput screening processes in pharmaceutical research.

Table 2: Applications in Drug Discovery

| Application | Description |

|---|---|

| Enzyme Inhibitor Screening | Identifying compounds that inhibit specific enzymes |

| Mechanistic Studies | Understanding enzyme-substrate interactions |

| Therapeutic Development | Potential candidates for new drugs |

Industrial Applications

L-Tyrosine 7-amido-4-methylcoumarin is also used in developing diagnostic kits and assays for clinical laboratories. Its role as a substrate for various proteases makes it valuable in clinical diagnostics to assess enzyme activity related to specific diseases .

Table 3: Comparison of Fluorogenic Substrates

| Compound | Unique Features |

|---|---|

| L-Tyrosine 7-amido-4-methylcoumarin | High fluorescence; specific for aminopeptidases |

| L-Arginine 7-amido-4-methylcoumarin | Used primarily for trypsin-like proteases |

| L-Leucine 7-amido-4-methylcoumarin | Effective in studying serine protease activity |

Mécanisme D'action

Target of Action

The primary target of H-Tyr-AMC is the proteasome , a protein complex responsible for degrading unneeded or damaged proteins in the cell . The proteasome plays a critical role in maintaining cellular homeostasis by controlling the degradation of key proteins involved in cell cycle regulation .

Mode of Action

This compound acts as a fluorogenic substrate for various aminopeptidases . Upon hydrolysis by these enzymes, this compound releases a strongly fluorescent group, 7-amido-4-methylcoumarin (AMC), which can be easily detected . This property makes this compound a useful tool for studying the activity of aminopeptidases and the proteasome .

Biochemical Pathways

The interaction of this compound with the proteasome affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of most proteins in the cytoplasm and nucleus of eukaryotic cells . By inhibiting the proteasome, this compound can alter the degradation of proteins, affecting various cellular processes, including cell cycle progression .

Pharmacokinetics

The compound is soluble in 80% acetic acid , suggesting it may have good bioavailability.

Result of Action

The inhibition of the proteasome by this compound can lead to the accumulation of proteins that are normally degraded. This can result in altered cellular expression of key cell cycle regulatory proteins . For example, the study by Tadlock et al. found that growth inhibition by TGF-β decreases a specific proteasomal activity, resulting in increased expression of the cyclin-dependent kinase inhibitor p27KIP1 .

Action Environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of this compound. The compound is stable at -20°C , and its solubility can be affected by the acidity of the environment . .

Analyse Biochimique

Biochemical Properties

H-Tyr-AMC interacts with various enzymes, proteins, and other biomolecules. For instance, it is reversibly bound to Sephadex G-100 and is hydrolyzed by protease enzymes in an acidic environment . This interaction results in the generation of an AMC chromatographic peak, which is crucial for studying the activity of these enzymes .

Cellular Effects

The effects of this compound on cells are primarily observed through its role in enzymatic reactions. For example, in the presence of transforming growth factor, this compound selectively decreases the hydrolysis of the proteasomal substrate Cbz-Leu-Leu-Leu-7-amido-4-methylcoumarin (z-LLL-AMC) in a concentration-dependent manner . This interaction influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it is involved in the inhibition of proteasomal activity via an HSP90-independent mechanism that may involve oxidative inactivation or modulation of proteasomal subunit composition .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. For instance, it is known to be hydrolyzed by protease enzymes in an acidic environment, generating an AMC chromatographic peak . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

This compound is involved in various metabolic pathways. For example, it is a part of the tyrosine metabolism pathway, serving as a starting point for the production of a variety of structurally diverse natural compounds in plants .

Transport and Distribution

It is known to be reversibly bound to Sephadex G-100 , suggesting that it may interact with transporters or binding proteins.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine 7-amido-4-methylcoumarin typically involves the coupling of L-tyrosine with 7-amido-4-methylcoumarin. The reaction is carried out under mild conditions using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond . The reaction is usually performed in an organic solvent like dimethylformamide (DMF) at room temperature.

Industrial Production Methods

These machines can efficiently couple amino acids and other molecules to produce the desired compound in high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

L-Tyrosine 7-amido-4-methylcoumarin can undergo various chemical reactions, including:

Oxidation: The phenolic group of the tyrosine moiety can be oxidized to form quinones.

Reduction: The amide bond can be reduced under specific conditions to yield the corresponding amine.

Substitution: The aromatic ring of the coumarin moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced derivatives.

Substitution: Halogenated or nitrated coumarin derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

- L-Arginine 7-amido-4-methylcoumarin hydrochloride

- L-Leucine 7-amido-4-methylcoumarin hydrochloride

- N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin

Uniqueness

L-Tyrosine 7-amido-4-methylcoumarin is unique due to its specific combination of L-tyrosine and 7-amido-4-methylcoumarin, which provides distinct properties such as high fluorescence and specificity for certain aminopeptidases. This makes it particularly useful in biochemical assays and research applications .

Activité Biologique

L-Tyrosine 7-amido-4-methylcoumarin (TAMC) is a synthetic compound notable for its application in biochemical research, particularly in enzyme kinetics. With the molecular formula C19H18N2O4 and a molecular weight of 338.36 g/mol, it serves as a fluorogenic substrate, allowing researchers to study various proteolytic enzymes' activities.

Enzyme Kinetics

TAMC is widely utilized in enzyme kinetics studies, particularly for investigating aminopeptidases and other proteolytic enzymes. It acts as a fluorogenic substrate , which means that upon hydrolysis by these enzymes, it emits fluorescence, enabling real-time monitoring of enzyme activity. This property is crucial for understanding enzyme dynamics and developing inhibitors for therapeutic applications .

Interaction with Proteasome

The primary target of TAMC is the proteasome , a complex responsible for degrading unneeded or damaged proteins. TAMC's interaction with the proteasome influences the ubiquitin-proteasome pathway , which is vital for maintaining cellular protein homeostasis. By inhibiting proteasomal activity, TAMC can lead to the accumulation of proteins that are typically degraded, impacting cell cycle regulatory proteins and potentially altering cellular functions .

Cellular and Molecular Effects

At the cellular level, TAMC's effects are observed through its role in enzymatic reactions. For instance, in the presence of transforming growth factor (TGF), TAMC has been shown to selectively decrease the hydrolysis of certain substrates in a concentration-dependent manner. This highlights its potential role in modulating cellular responses to growth factors and stress.

Biochemical Pathways

TAMC is involved in several metabolic pathways, particularly those related to tyrosine metabolism . It serves as an important precursor in synthesizing various biologically active compounds. Its hydrolysis products can also interact with other biomolecules, influencing various biochemical pathways within cells .

Case Study: Neuro-Cognitive Effects

A study explored the effects of tyrosine administration on cognitive performance, especially under high environmental demands. While this study focused on L-tyrosine rather than TAMC specifically, it provides insights into how compounds derived from tyrosine can influence cognitive functions through catecholamine synthesis. The findings indicated that tyrosine could enhance cognitive control functions such as response inhibition and task switching, particularly in stressful situations .

Pharmacological Applications

TAMC has been investigated for its potential applications in drug discovery, particularly as a screening tool for enzyme inhibitors that could serve as therapeutic agents. Its specificity for certain aminopeptidases makes it a valuable compound in developing diagnostic kits and assays for clinical laboratories .

Comparison with Similar Compounds

| Compound Name | Unique Properties |

|---|---|

| L-Arginine 7-amido-4-methylcoumarin hydrochloride | Similar fluorogenic properties but different substrate specificity |

| L-Leucine 7-amido-4-methylcoumarin hydrochloride | Used for similar enzymatic studies with distinct binding characteristics |

| N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin | Exhibits different hydrolysis rates compared to TAMC |

TAMC is unique due to its combination of L-tyrosine and 7-amido-4-methylcoumarin, providing distinct properties such as high fluorescence and specificity for certain enzymes, making it particularly useful in biochemical assays .

Propriétés

IUPAC Name |

(2S)-2-amino-3-(4-hydroxyphenyl)-N-(4-methyl-2-oxochromen-7-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-11-8-18(23)25-17-10-13(4-7-15(11)17)21-19(24)16(20)9-12-2-5-14(22)6-3-12/h2-8,10,16,22H,9,20H2,1H3,(H,21,24)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGJYQDVMUOJLU-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428633 | |

| Record name | L-Tyrosine 7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94099-57-7 | |

| Record name | L-Tyrosine 7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.